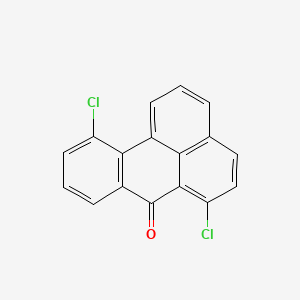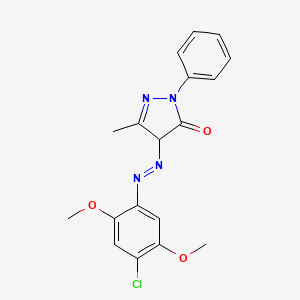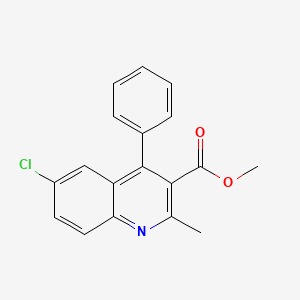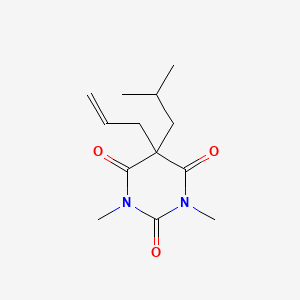
7H-Benz(de)anthracen-7-one, 6,11-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Benz(de)anthracen-7-one, 6,11-dichloro- is a polycyclic aromatic hydrocarbon with the molecular formula C17H8Cl2O. This compound is characterized by its complex structure, which includes multiple aromatic rings and chlorine substituents. It is known for its applications in various scientific fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Benz(de)anthracen-7-one, 6,11-dichloro- typically involves the chlorination of 7H-Benz(de)anthracen-7-one. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the 6 and 11 positions. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride. The reaction is usually conducted at elevated temperatures to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of 7H-Benz(de)anthracen-7-one, 6,11-dichloro- may involve large-scale chlorination reactors where the reaction conditions are meticulously controlled to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
7H-Benz(de)anthracen-7-one, 6,11-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various functionalized derivatives depending on the nucleophile employed.
Applications De Recherche Scientifique
7H-Benz(de)anthracen-7-one, 6,11-dichloro- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 7H-Benz(de)anthracen-7-one, 6,11-dichloro- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
7H-Benz(de)anthracen-7-one: The parent compound without chlorine substituents.
6,8-Dichloro-7H-Benz(de)anthracen-7-one: A similar compound with chlorine atoms at different positions.
Benzoanthrone: Another polycyclic aromatic hydrocarbon with similar structural features.
Uniqueness
7H-Benz(de)anthracen-7-one, 6,11-dichloro- is unique due to the specific positioning of chlorine atoms, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
57248-95-0 |
|---|---|
Formule moléculaire |
C17H8Cl2O |
Poids moléculaire |
299.1 g/mol |
Nom IUPAC |
6,11-dichlorobenzo[a]phenalen-7-one |
InChI |
InChI=1S/C17H8Cl2O/c18-12-6-2-5-11-15(12)10-4-1-3-9-7-8-13(19)16(14(9)10)17(11)20/h1-8H |
Clé InChI |
HLURXBJWOYRABC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C4=C(C=CC=C4Cl)C(=O)C3=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic acid](/img/structure/B13949015.png)







![2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-pyrazine](/img/structure/B13949059.png)




